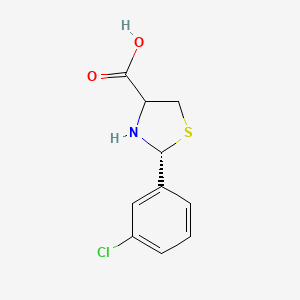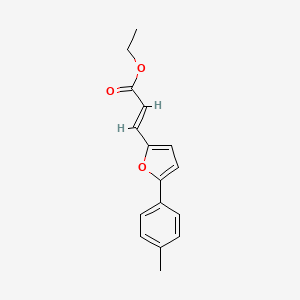![molecular formula C8H11BClNO2 B11768375 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride CAS No. 1437054-10-8](/img/structure/B11768375.png)
6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the benzoxaborole family, which is known for its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride typically involves the following steps:
Formation of the Benzoxaborole Core: The initial step involves the formation of the benzoxaborole core through a cyclization reaction. This can be achieved by reacting an appropriate phenol derivative with boric acid or boronic acid under acidic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction. This can be done by reacting the benzoxaborole core with formaldehyde and ammonia or an amine under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; often in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted benzoxaboroles, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including fungal infections and inflammatory conditions.
Industry: Utilized in the development of new materials with unique properties, such as adhesives and coatings.
Mécanisme D'action
The mechanism of action of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Pathway Modulation: It can modulate various biological pathways, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Crisaborole: Another benzoxaborole compound used as a topical treatment for inflammatory skin conditions.
Tavaborole: A benzoxaborole antifungal agent used to treat onychomycosis.
Uniqueness
6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties compared to other benzoxaboroles. This uniqueness makes it a valuable compound for various research and therapeutic applications.
Propriétés
Numéro CAS |
1437054-10-8 |
|---|---|
Formule moléculaire |
C8H11BClNO2 |
Poids moléculaire |
199.44 g/mol |
Nom IUPAC |
(1-hydroxy-3H-2,1-benzoxaborol-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10BNO2.ClH/c10-4-6-1-2-7-5-12-9(11)8(7)3-6;/h1-3,11H,4-5,10H2;1H |
Clé InChI |
MVBRGWGYWKLQKX-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=CC(=C2)CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B11768292.png)
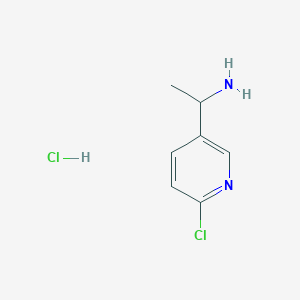
![(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11768300.png)
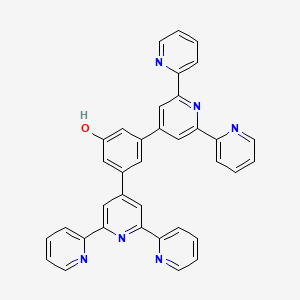
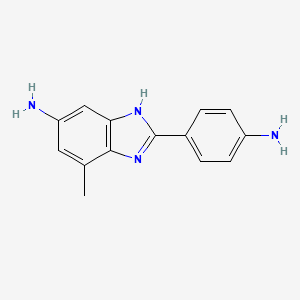

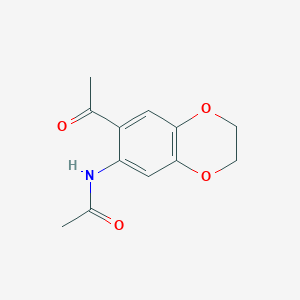
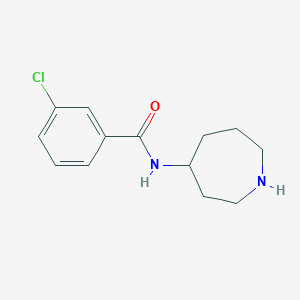
![(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate](/img/structure/B11768339.png)

![4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole](/img/structure/B11768349.png)

